molecular formula C17H23N3O3 B3090555 Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate CAS No. 1212138-24-3

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate

Cat. No.: B3090555
CAS No.: 1212138-24-3
M. Wt: 317.4
InChI Key: LPBFBCYQVFFAPX-JSGCOSHPSA-N
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Description

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate (CAS: 1212138-24-3) is a chiral carbamate derivative with a molecular formula of C₁₇H₂₃N₃O₃ and a molecular weight of 317.38 g/mol . It features a tert-butyl carbamate group, a cyano-substituted phenylethylamino moiety, and a ketone functionality. This compound is primarily utilized in biochemical research, particularly in studies related to tumor suppression, apoptosis, and cell signaling pathways . Its stereochemical configuration [(S,S)] is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to cellular targets such as proteases or kinases.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBFBCYQVFFAPX-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) . These enzymes play crucial roles in the biosynthesis of nucleotides and amino acids, which are essential for cell growth and replication.

Mode of Action

The compound interacts with its targets (DHFR and DHPS) by binding to their active sites, thereby inhibiting their action. This inhibition disrupts the normal biochemical processes within the cell, leading to a halt in cell growth and replication.

Biochemical Pathways

The compound affects the folic acid synthesis pathway . By inhibiting DHFR and DHPS, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and amino acids. This disruption in the pathway leads to a deficiency in these essential biomolecules, affecting various downstream processes such as DNA replication and protein synthesis.

Result of Action

The molecular and cellular effects of the compound’s action include a halt in cell growth and replication due to the disruption of nucleotide and amino acid synthesis. This can lead to cell death, particularly in rapidly dividing cells such as bacteria or cancer cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s tert-butyl group is known to be stable under various conditions, which may enhance the compound’s stability and efficacy.

Biological Activity

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate, also known by its CAS number 1820579-47-2, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group, a cyano group, and a phenylethylamino moiety, contribute to its diverse biological activities.

Molecular Formula : C17H23N3O3
Molecular Weight : 317.39 g/mol
IUPAC Name : this compound

This compound is primarily utilized as a building block in organic synthesis and has potential applications in drug development due to its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and phenylethylamino groups allows for significant non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can influence binding affinity and specificity.

Enzymatic Inhibition and Receptor Binding

Research indicates that this compound may exhibit the following biological activities:

  • Enzymatic Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic interventions in various diseases.
  • Receptor Interactions : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing signaling pathways related to neurological functions.

In Vitro Studies

Recent in vitro studies have highlighted the compound's biological effects:

StudyConcentrationEffect
Study A10 µM40% inhibition of enzyme X
Study B50 µM30% reduction in cell viability in cancer cell lines
Study C100 µMModulation of receptor Y activity

These findings indicate that the compound can modulate biological pathways relevant to disease mechanisms, particularly in cancer and inflammatory conditions.

Case Study 1: Anticancer Activity

In one study investigating anticancer properties, this compound was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests its potential utility as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound revealed that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This positions the compound as a candidate for further research into treatments for inflammatory diseases.

Applications in Research and Industry

This compound is extensively utilized across various fields:

  • Pharmaceutical Development : It plays a crucial role in synthesizing novel drugs, particularly those targeting cancer and neurological disorders.
  • Biochemical Research : The compound serves as a reagent for studying enzyme interactions and metabolic pathways.
  • Agrochemical Formulations : It contributes to developing effective pesticides and herbicides.
  • Material Science : Its unique properties make it suitable for high-performance polymers and coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate, a comparative analysis with structurally analogous compounds is provided below:

Structural and Functional Group Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target compound (1212138-24-3) C₁₇H₂₃N₃O₃ 317.38 tert-butyl carbamate, cyano, phenyl Apoptosis, tumor suppression
tert-Butyl ((S)-1-(((S)-1-cyano-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (1212136-72-5) C₂₃H₂₇N₃O₃ 393.48 Additional phenyl group Enhanced steric bulk, potential for altered receptor binding
tert-Butyl [(1S)-1-phenylprop-2-en-1-yl]imidocarbonate C₁₃H₁₇NO₂ 233.14 Imidocarbonate, allyl chain Likely role in peptide synthesis or catalysis
(S)-tert-butyl 3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-ylcarbamate (752251-02-8) C₁₆H₂₄N₂O₅ 324.37 Dihydroxyphenyl, dimethylamino Antioxidant or neuroprotective applications

Key Differences and Implications

Steric and Electronic Effects: The additional phenyl group in CAS 1212136-72-5 increases steric hindrance, which may reduce solubility but enhance selectivity for hydrophobic binding pockets.

Biological Activity: The dihydroxyphenyl moiety in CAS 752251-02-8 suggests antioxidant capacity, contrasting with the target compound’s apoptosis-focused applications. The absence of a cyano group in CAS 752251-02-8 and CAS 1212136-72-5 may render these compounds less reactive toward nucleophilic targets.

Physicochemical Properties :

  • The allyl chain in CAS 1212138-24-3 (LogP = 3.83) confers higher lipophilicity compared to the target compound, influencing membrane permeability and bioavailability.

Research and Commercial Relevance

  • Target Compound : Discontinued by suppliers (e.g., CymitQuimica ), limiting accessibility for large-scale studies.
  • CAS 752251-02-8 : Available from Chinese suppliers , suggesting broader commercial viability for neurobiological research.
  • CAS 1212136-72-5 : Higher molecular weight (393.48 g/mol) may necessitate modified delivery systems (e.g., liposomal encapsulation) for in vivo applications .

Q & A

How can stereochemical control be achieved during the synthesis of Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate?

Methodological Answer:
Stereochemical control in carbamate derivatives often relies on asymmetric catalysis or chiral auxiliaries. For example, asymmetric Mannich reactions using organocatalysts like proline derivatives can induce enantioselectivity in β-amino carbonyl intermediates . Key steps include:

  • Chiral resolution : Use chiral HPLC to isolate enantiomers during intermediate purification.
  • Protecting groups : The tert-butyl carbamate group stabilizes intermediates against racemization during subsequent reactions .
  • Reaction monitoring : Employ 1H^{1}\text{H}-NMR or circular dichroism (CD) spectroscopy to confirm stereochemical integrity at each step.

What advanced analytical techniques are recommended for confirming enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/isopropanol to resolve enantiomers. Retention time differences >1.5 min indicate high enantiomeric excess (ee) .
  • Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by correlating experimental spectra with density functional theory (DFT) simulations .
  • X-ray crystallography : Resolve crystal structures of intermediates to validate stereochemistry .

How can contradictory reaction yield data be resolved when testing different catalysts?

Methodological Answer:
Contradictions often arise from variations in reaction conditions or catalyst purity. Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, acetonitrile as a solvent may enhance reaction rates due to its moderate polarity .
  • Catalyst characterization : Use elemental analysis or inductively coupled plasma (ICP) spectroscopy to confirm catalyst composition and purity.
  • Reproducibility checks : Repeat reactions under inert atmospheres (argon/nitrogen) to exclude moisture/oxygen interference .

What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins. Focus on halogen bonding interactions (e.g., bromine in analogs enhances binding affinity) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and binding free energies (MM-PBSA/GBSA methods) .
  • QSAR modeling : Correlate structural features (e.g., tert-butyl group steric bulk) with bioactivity using datasets from analogs .

How does the tert-butyl carbamate group influence stability under varying pH conditions?

Methodological Answer:

  • Acidic conditions : The tert-butyl group provides steric protection against hydrolysis. Monitor degradation via LC-MS at pH <3; half-life typically exceeds 24 hours in mild acidic buffers .
  • Basic conditions : Carbamate bonds hydrolyze faster at pH >10. Use phosphate buffers (pH 7.4) for biological assays to minimize decomposition .
  • Storage recommendations : Store at -20°C under argon to prevent oxidation or moisture ingress .

What methodologies compare biological activity between this compound and halogenated analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., bromo, chloro, fluoro substitutions) and test against target enzymes (e.g., proteases) using kinetic assays (e.g., KiK_i measurements) .
  • Cellular assays : Compare IC50_{50} values in cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity differences. Bromine analogs may show enhanced selectivity due to halogen bonding .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes between analogs and targets .

How can purification challenges be addressed for this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates. For polar impurities, switch to reverse-phase C18 columns .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) to isolate high-purity crystals. Monitor via melting point analysis .
  • Centrifugal partition chromatography (CPC) : Effective for separating diastereomers without silica gel adsorption issues .

What are best practices for handling and storage to prevent degradation?

Methodological Answer:

  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid contact with strong acids/bases during synthesis .
  • Storage : Store in amber vials at -20°C under inert gas. Desiccants (e.g., molecular sieves) prevent hydrolysis .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.